![molecular formula C9H11N5O2 B1476373 (3-Azidoazetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone CAS No. 2098032-13-2](/img/structure/B1476373.png)
(3-Azidoazetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
Overview
Description
3-Azidoazetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone, also known as AADMI, is an organic compound used in a variety of scientific research applications. It is composed of a nitrogen-containing heterocyclic ring, an azide group, and a methyl group. AADMI is a versatile compound that can be used in a range of lab experiments, and its structure and reactivity make it an interesting molecule to study.
Scientific Research Applications
Antimicrobial and Anticancer Properties
The chemical compound shares structural similarities with various heterocyclic compounds that have been synthesized and studied for their potential antimicrobial and anticancer properties. For example, novel pyrazole derivatives containing oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for in vitro antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin, alongside possessing good to excellent antimicrobial activity (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016). This suggests that derivatives of (3-Azidoazetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone could potentially be explored for similar applications in antimicrobial and anticancer research.
Synthesis and Characterization of Novel Compounds
Research has also focused on the synthesis, characterization, and evaluation of novel compounds with potential pharmacological properties. A series of new 1,2,4-triazole and triazolidin derivatives, for example, have been synthesized with high yields from reactions involving carboxylic isothiocyanate and phenyl hydrazine. These compounds underwent rigorous spectroscopic characterization and showed potential for further experimental and computational studies (Hamza M. Abosadiya et al., 2018). Such studies exemplify the broader research interest in creating and analyzing novel compounds that could have therapeutic applications, providing a template for the investigation of (3-Azidoazetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone derivatives.
Pharmacological Evaluation
The exploration of novel chemical compounds extends to their pharmacological evaluation. Microwave-assisted synthesis techniques have been employed to create nitrogen and sulfur-containing heterocyclic compounds, which were then screened for antibacterial and antifungal activities. This method represents a rapid and efficient approach to the development of pharmacologically active compounds, highlighting the potential for utilizing similar methodologies to evaluate (3-Azidoazetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone derivatives for their pharmacological benefits (K. Mistry & K. R. Desai, 2006).
Mechanism of Action
While the exact mechanism of action for (3-Azidoazetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is not provided, a related compound, 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one, has been studied for its inhibitory activities against BRD4 . Compound DDT26, a derivative of this compound, exhibited potent inhibitory effect on BRD4 .
properties
IUPAC Name |
(3-azidoazetidin-1-yl)-(3,5-dimethyl-1,2-oxazol-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-5-8(6(2)16-12-5)9(15)14-3-7(4-14)11-13-10/h7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJGPFPRHUXUMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CC(C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Azidoazetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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